molecular formula C10H9NO7S2 B14493446 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid CAS No. 63279-95-8

7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid

Cat. No.: B14493446
CAS No.: 63279-95-8
M. Wt: 319.3 g/mol
InChI Key: VLVNALUWRKVEFY-UHFFFAOYSA-N
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Description

7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid is a chemical compound derived from naphthalene, characterized by the presence of amino, hydroxyl, and disulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid typically involves the sulfonation of naphthalene followed by amination and hydroxylation. The process begins with the sulfonation of naphthalene using oleum to introduce sulfonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound involves heating the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at elevated temperatures (around 185°C) for an extended period (approximately 18 hours). The reaction mixture is then basified, heated to remove excess ammonia, neutralized, and evaporated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include bisazo derivatives, which are synthesized through stepwise acid and alkaline coupling. These derivatives are useful in the preparation of reactive dyes .

Scientific Research Applications

7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid involves its ability to undergo coupling reactions with diazo compounds. Under acidic conditions, the compound couples ortho to the amino group, while under alkaline conditions, it couples ortho to the hydroxyl group. This stepwise coupling process leads to the formation of bisazo derivatives, which are crucial in dye synthesis .

Properties

IUPAC Name

7-amino-8-hydroxynaphthalene-1,6-disulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-9-7(20(16,17)18)4-5-2-1-3-6(19(13,14)15)8(5)10(9)12/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVNALUWRKVEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C(=C2C(=C1)S(=O)(=O)O)O)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00803775
Record name 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00803775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-95-8
Record name 7-Amino-8-hydroxynaphthalene-1,6-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00803775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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